molecular formula C16H13NO4S2 B4422137 methyl 3-[(2-naphthylsulfonyl)amino]-2-thiophenecarboxylate

methyl 3-[(2-naphthylsulfonyl)amino]-2-thiophenecarboxylate

Cat. No.: B4422137
M. Wt: 347.4 g/mol
InChI Key: AVHWGBCYPUSDMV-UHFFFAOYSA-N
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Description

Methyl 3-[(2-naphthylsulfonyl)amino]-2-thiophenecarboxylate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a naphthylsulfonyl group attached to an amino group, which is further connected to a thiophene ring with a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-naphthylsulfonyl)amino]-2-thiophenecarboxylate typically involves the following steps:

    Formation of the Naphthylsulfonyl Chloride: This is achieved by reacting 2-naphthylamine with chlorosulfonic acid under controlled conditions to form 2-naphthylsulfonyl chloride.

    Amination Reaction: The 2-naphthylsulfonyl chloride is then reacted with an appropriate amine to form the sulfonamide intermediate.

    Thiophene Carboxylation: The sulfonamide intermediate is then reacted with a thiophene derivative under esterification conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-naphthylsulfonyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Methyl 3-[(2-naphthylsulfonyl)amino]-2-thiophenecarboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is investigated for its potential use in the development of new catalysts and chemical sensors.

Mechanism of Action

The mechanism of action of methyl 3-[(2-naphthylsulfonyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The thiophene ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-enzyme complex. These interactions disrupt the normal function of the enzyme, leading to its inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-naphthylsulfonyl)amino]benzoate
  • 2-methyl-3-[(2-naphthylsulfonyl)amino]benzamide

Uniqueness

Methyl 3-[(2-naphthylsulfonyl)amino]-2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to similar compounds with benzene rings. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-(naphthalen-2-ylsulfonylamino)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S2/c1-21-16(18)15-14(8-9-22-15)17-23(19,20)13-7-6-11-4-2-3-5-12(11)10-13/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHWGBCYPUSDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-[(2-naphthylsulfonyl)amino]-2-thiophenecarboxylate

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